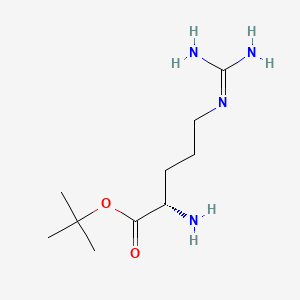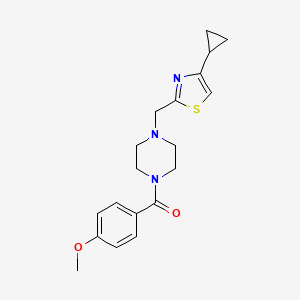![molecular formula C10H15NO3 B2879224 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone CAS No. 2034455-12-2](/img/structure/B2879224.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone, also known as THF-OAM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is classified as a synthetic cannabinoid, which means that it acts on the same receptors in the brain as natural cannabinoids like THC.
Mechanism Of Action
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone acts on the same receptors in the brain as natural cannabinoids like THC. Specifically, it binds to CB1 and CB2 receptors and activates signaling pathways that lead to the release of neurotransmitters like dopamine and serotonin. This can result in a range of effects on the brain and body, including pain relief, appetite stimulation, and changes in mood.
Biochemical And Physiological Effects
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone has been shown to have a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in the levels of various neurotransmitters in the brain. 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone has also been shown to have analgesic and anti-inflammatory effects, which could have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone in lab experiments is that it has a high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that its effects on the brain and body can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.
Future Directions
There are several potential future directions for research on 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone. One area of interest is the development of new synthetic cannabinoids that have more specific effects on the endocannabinoid system. Another potential direction is the investigation of the therapeutic potential of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone and other synthetic cannabinoids for conditions like chronic pain and inflammation. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone and other synthetic cannabinoids, which could help to inform the development of new drugs and treatments.
Synthesis Methods
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone involves several steps, starting with the reaction of 2-oxo-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]pyridine-3-carboxylic acid with 1,3-propanediol and acetic anhydride. The resulting product is then treated with sodium hydride and 3,4-dihydro-2H-pyran to yield 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone has been used in a variety of scientific research applications, including studies on the endocannabinoid system and the effects of cannabinoids on the brain. This compound has been shown to have high affinity for CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood.
properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXNWFURFURSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydrofuran-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2879153.png)



![2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone](/img/structure/B2879160.png)
![4-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2879161.png)

